4-(Morpholin-3-yl)phenol
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Overview
Description
4-(Morpholin-3-yl)phenol is an organic compound with the molecular formula C10H13NO2 It consists of a phenol group substituted with a morpholine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-3-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
4-(Morpholin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-(Morpholin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the morpholine ring can enhance its solubility and bioavailability. These interactions can modulate biological processes and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-yl)phenol
- 4-(Morpholin-4-yl)phenol
- 3-(Morpholin-3-yl)phenol
Uniqueness
4-(Morpholin-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-morpholin-3-ylphenol |
InChI |
InChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)10-7-13-6-5-11-10/h1-4,10-12H,5-7H2 |
InChI Key |
XYRNECKOYDBZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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